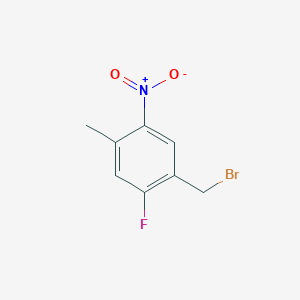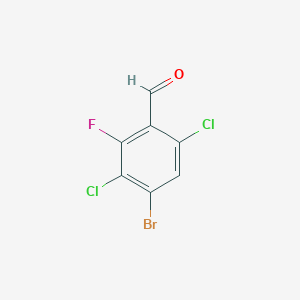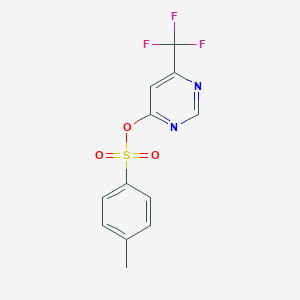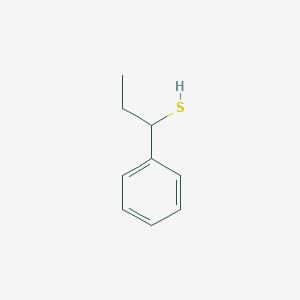![molecular formula C22H21N3O3 B2423873 6-allyl-4-(4-(benzyloxy)phényl)-3,4,6,7-tétrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874622-86-3](/img/structure/B2423873.png)
6-allyl-4-(4-(benzyloxy)phényl)-3,4,6,7-tétrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that features unique structural components such as an allyl group and a benzyloxy phenyl group attached to a tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione core
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is studied for its reactivity and as a precursor for synthesizing more complex molecules.
Biology
Its structural features make it a candidate for biological studies, particularly in probing enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. Starting from simpler organic molecules, several key reactions such as nucleophilic substitution, cyclization, and oxidation are employed. Specific conditions, like temperature, solvent choice, and catalysts, are critical for optimizing yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow chemistry to enhance efficiency and scalability. Each step in the synthesis can be optimized for large-scale production, ensuring consistency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: : Reduction reactions can target the benzyloxy group, potentially yielding benzyl alcohol derivatives.
Substitution: : The compound is susceptible to nucleophilic substitutions, especially at positions activated by the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Major Products
The major products of these reactions include oxidized derivatives of the allyl group, reduced benzyloxy derivatives, and substituted pyrrolo[3,4-d]pyrimidine products.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pathways involved often include modulation of enzymatic activity or binding to receptors that influence cellular processes. The exact mechanism can vary depending on the biological context and specific modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-allyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: These compounds share structural similarities but may exhibit different reactivities and biological activities.
Uniqueness
The unique combination of the allyl group and the benzyloxy phenyl group in 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione imparts distinct chemical and biological properties that differentiate it from its analogs.
There you have it—a detailed exploration of this intricate compound!
Propriétés
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-12-25-13-18-19(21(25)26)20(24-22(27)23-18)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h2-11,20H,1,12-14H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUGAILXPCCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-indol-1-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2423790.png)


![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)




![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B2423804.png)

![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2423809.png)
![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)
